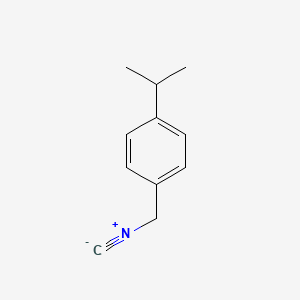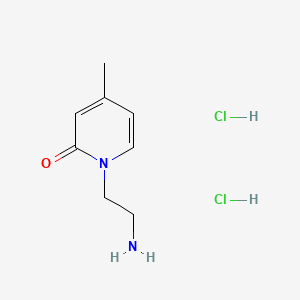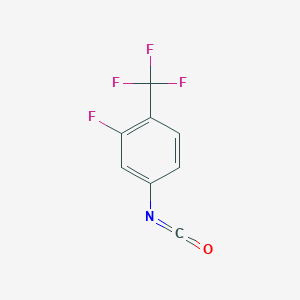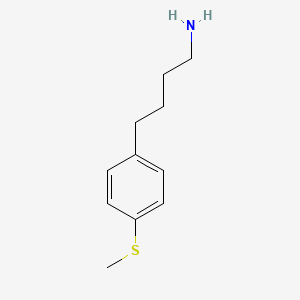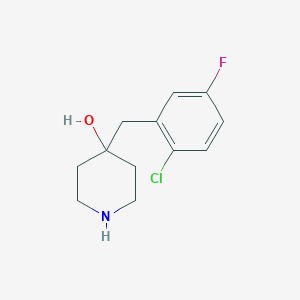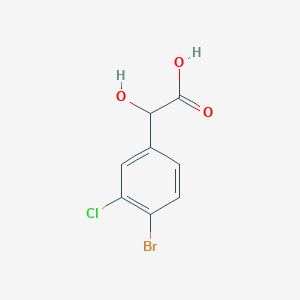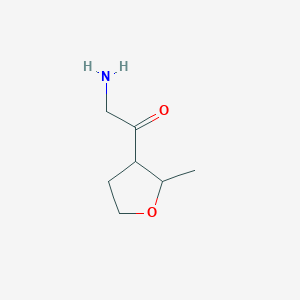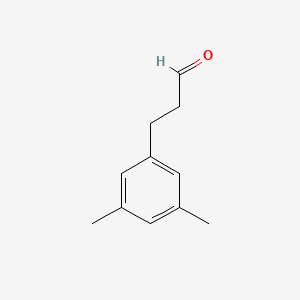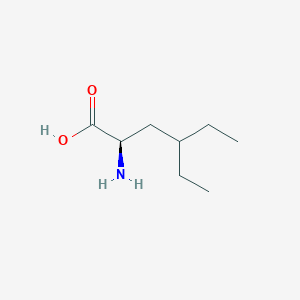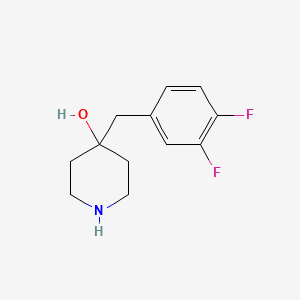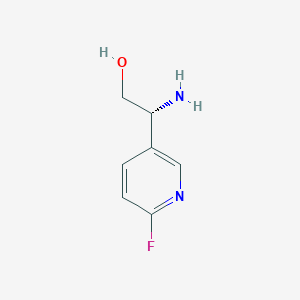
(R)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is a chiral compound that features a fluorinated pyridine ring and an amino alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropyridine-3-carboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for resolution steps.
Types of Reactions:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission or metabolic processes.
相似化合物的比较
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol: The enantiomer of the compound .
2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine.
2-amino-2-(pyridin-3-yl)ethan-1-ol: A non-fluorinated analog.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability.
Chirality: The (2R) configuration may exhibit different biological activity compared to its (2S) counterpart.
属性
分子式 |
C7H9FN2O |
|---|---|
分子量 |
156.16 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(6-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1 |
InChI 键 |
MBNUBIXCAKWNQX-LURJTMIESA-N |
手性 SMILES |
C1=CC(=NC=C1[C@H](CO)N)F |
规范 SMILES |
C1=CC(=NC=C1C(CO)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
